Benzenemethanamine, 4-fluoro-N-methoxy-
Overview
Description
Benzenemethanamine, 4-fluoro-N-methoxy-: is an organic compound with the molecular formula C8H10FNO. It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 4-position and an N-methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 4-fluoro-N-methoxy- typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluorine atom at the 4-position.
Methoxylation: Introduction of the N-methoxy group
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanamine, 4-fluoro-N-methoxy- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding amines.
Substitution: Replacement of the fluorine or methoxy group with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: Benzenemethanamine, 4-fluoro-N-methoxy- is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity and metabolic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-fluoro-N-methoxy- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, while the N-methoxy group influences its reactivity and binding affinity . These interactions can modulate various biological processes, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Benzenemethanamine, 4-fluoro-: Lacks the N-methoxy group, resulting in different chemical properties and reactivity.
Benzenemethanamine, 4-methoxy-: Lacks the fluorine atom, affecting its stability and biological activity.
Benzeneethanamine, 4-methoxy-: Similar structure but with an ethyl group instead of a methylene group, leading to different chemical behavior.
Uniqueness: Benzenemethanamine, 4-fluoro-N-methoxy- is unique due to the presence of both the fluorine and N-methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQFAVJNYWIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478550 | |
Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543730-31-0 | |
Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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